2-Chloro-4-(difluoromethyl)pyridine
Overview
Description
2-Chloro-4-(difluoromethyl)pyridine is an organic compound with the molecular formula C6H4ClF2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its incorporation of both chlorine and difluoromethyl groups, which can significantly influence its chemical properties and reactivity.
Mechanism of Action
Target of Action
2-Chloro-4-(difluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used in the protection of crops from pests . The primary targets of this compound are the pests that affect crop yield .
Mode of Action
It is known that the biological activities of trifluoromethylpyridine (tfmp) derivatives, which include this compound, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that tfmp derivatives have applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant .
Result of Action
It is known that the compound is used in the protection of crops from pests , suggesting that it may have pesticidal effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-4-(difluoromethyl)pyridine involves the chlorination of 4-(difluoromethyl)pyridine. This reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .
Another synthetic route involves the reaction of 2-chloropyridine with difluoromethylating agents. This method may employ reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base like potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(difluoromethyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Hydrogen peroxide in the presence of acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the chlorine atom.
Oxidation: Pyridine N-oxides.
Reduction: Partially or fully defluorinated pyridines.
Scientific Research Applications
2-Chloro-4-(difluoromethyl)pyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can influence its reactivity and biological activity.
4-Chloro-2-(difluoromethyl)pyridine: The position of the chlorine and difluoromethyl groups is reversed, which can affect its chemical properties and applications.
Uniqueness
2-Chloro-4-(difluoromethyl)pyridine is unique due to the specific positioning of its chlorine and difluoromethyl groups, which can confer distinct reactivity patterns and biological interactions compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and in the study of structure-activity relationships .
Properties
IUPAC Name |
2-chloro-4-(difluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNIYQCVDLBGPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672354 | |
Record name | 2-Chloro-4-(difluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204296-03-6 | |
Record name | 2-Chloro-4-(difluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-(difluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-(difluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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